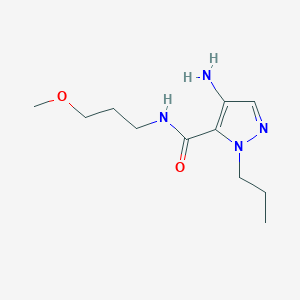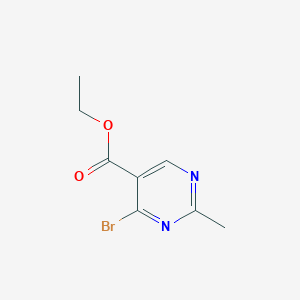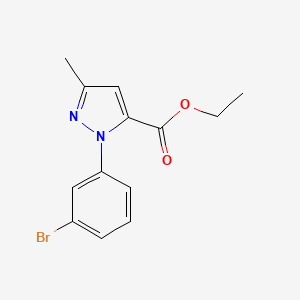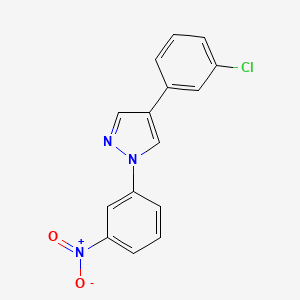
N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Anticancer activity is a significant area of application for compounds similar to N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. Research indicates that derivatives such as 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide exhibit potent and selective cytotoxic effects against leukemia cell lines, suggesting potential utility in developing new anticancer agents (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial Evaluation
Compounds with structures related to this compound have been evaluated for their antimicrobial properties. Novel heterocyclic compounds incorporating sulfamoyl moieties have shown promising antibacterial and antifungal activities, underscoring their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Synthesis and Biological Activities
The synthesis of novel derivatives and their subsequent evaluation for biological activities represent crucial research applications for compounds akin to this compound. Studies have demonstrated the design, synthesis, and molecular docking of new lipophilic acetamide derivatives, revealing potential anticancer and antimicrobial agents (Ahmed et al., 2018).
Safe Synthetic Utilization
The safe generation and synthetic utilization of hydrazoic acid in continuous flow reactors for the preparation of compounds related to this compound highlight innovative approaches in chemical synthesis. This method allows for the safe and efficient synthesis of related compounds, potentially expanding their applications in pharmaceutical and chemical research (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-15(2,10-16)17-14(19)9-12-8-13(20-18-12)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWTEUNLGTPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)
![1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2746344.png)

![methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2746349.png)
![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)
![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)




![2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2746361.png)


